molecular formula C18H15ClN4O3 B11553804 N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-4-hydroxybenzohydrazide

N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-4-hydroxybenzohydrazide

Cat. No.: B11553804
M. Wt: 370.8 g/mol
InChI Key: MBQWFLWZZIZZKO-KEBDBYFISA-N
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Description

N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazole ring, a chlorophenyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(E)-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C18H15ClN4O3/c1-11-16(10-20-21-17(25)12-5-7-15(24)8-6-12)18(26)23(22-11)14-4-2-3-13(19)9-14/h2-10,22,24H,1H3,(H,21,25)/b20-10+

InChI Key

MBQWFLWZZIZZKO-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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